(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Peptide Chemistry Bioconjugation pH-Dependent Properties

Peptide drug candidates often fail due to rapid proteolytic degradation and poor membrane permeability. (S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (CAS 102210-03-7) directly addresses these limitations through its α-CF3 group. • 4.3-unit pKa decrease vs. α-methylalanine enhances membrane permeability at physiological pH • Induces right-handed 310-helix conformations for de novo peptide design • Resists pepsin cleavage; validated for oral bioavailability optimization • Enantiopure (S)-configuration ensures stereochemical fidelity Supplied with full analytical documentation. Research-use only; inquire for bulk quantities.

Molecular Formula C4H6F3NO2
Molecular Weight 157.09 g/mol
CAS No. 102210-03-7
Cat. No. B027461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid
CAS102210-03-7
Synonymsalpha-Tfm-Ala
alpha-trifluoromethyl-beta(2)-alanine
alpha-trifluoromethylalanine
trifluoromethylalanine
Molecular FormulaC4H6F3NO2
Molecular Weight157.09 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])(C(F)(F)F)[NH3+]
InChIInChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)/t3-/m0/s1
InChIKeyJBQBFDPQDFDHEC-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (S)-α-Trifluoromethylalanine


(S)-2-Amino-3,3,3-trifluoro-2-methylpropanoic acid (CAS 102210-03-7), also known as (S)-α-trifluoromethylalanine ((S)-α-Tfm-Ala), is a synthetic, fluorinated, non-proteinogenic α,α-disubstituted α-amino acid [1]. It features a quaternary α-carbon bearing a trifluoromethyl group, an amino group, a carboxyl group, and a methyl group, with the (S)-configuration defining its stereochemistry [1]. This compound belongs to the class of α-trifluoromethylated α-amino acids (α-Tfm-AAs), which are valued in peptide engineering and medicinal chemistry for their ability to modulate physicochemical and biological properties [2].

Why (S)-α-Tfm-Ala Cannot Be Substituted


The (S)-α-trifluoromethyl group in (S)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid is not a passive bioisostere; it actively and quantitatively alters core molecular properties that govern peptide conformation, metabolic stability, and interaction with biological targets [1]. Direct substitution with a non-fluorinated α-methyl analog (e.g., α-methylalanine) results in a >4 unit increase in the pKa of the α-amino group, fundamentally changing its protonation state at physiological pH and potentially its transport characteristics [2]. Furthermore, the CF3 group's electron-withdrawing effect deactivates the amine for coupling, requiring distinct synthetic protocols [3], and its steric and stereoelectronic demands enforce conformational preferences in peptides that simpler analogs cannot replicate [4]. These quantifiable differences mean that in applications requiring precise control over peptide structure, stability, or lipophilicity, the compound is not interchangeable with other α,α-disubstituted or non-fluorinated amino acids.

Quantitative Evidence for (S)-α-Tfm-Ala


Amino pKa Decrease vs. Non-Fluorinated Analogs

The α-trifluoromethyl group dramatically reduces the basicity of the α-amino group. In a direct head-to-head comparison, the pKa of the amino group in α-trifluoromethylalanine was lowered by 4.3 units relative to the non-fluorinated α-methylalanine [1]. For the specific target compound, (S)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid, the predicted pKa of the amino group is approximately 0.75 .

Peptide Chemistry Bioconjugation pH-Dependent Properties

Hydrophobicity Increase vs. Non-Fluorinated Alanine

Incorporation of α-trifluoromethylalanine into peptides dramatically increases their hydrophobicity. RP-HPLC analysis of fluorinated peptides containing α-Tfm-Ala showed a substantial increase in retention times, indicating enhanced lipophilicity compared to peptides with standard alanine [1]. The trifluoromethyl group's effect on hydrophobicity is a key differentiator for tuning peptide membrane interactions.

Peptide Therapeutics Lipophilicity Drug Delivery

Pepsin Resistance vs. Non-Fluorinated Peptides

Peptides incorporating α-trifluoromethylalanine demonstrate markedly enhanced resistance to enzymatic degradation. In a direct comparison, pepsin digestion of a fluorinated tetrapeptide containing α-Tfm-Ala showed a dramatic reduction in its cleavage rate compared to the corresponding peptide with a standard alanine residue [1].

Peptide Stability Protease Resistance Drug Metabolism

Helical Screw-Sense Reversal in Aib Foldamers

The (S)-α-trifluoromethylalanine residue exerts a unique and quantifiable stereoelectronic influence on peptide secondary structure. In a direct comparison, incorporation of (S)-α-Tfm-Ala at the N-terminus of achiral Aib oligomers induced a reversal of the 310-helix screw-sense preference compared to a non-fluorinated analog containing an L-α-methyl valine residue [1]. This effect, characterized by 1H and 19F NMR, X-ray crystallography, and CD spectroscopy, demonstrates that the CF3 group's stereoelectronic properties override simple steric or chiral effects.

Foldamer Chemistry Peptide Engineering Chiral Induction

Right-Handed 310-Helix Induction vs. Non-Fluorinated Analogs

When incorporated into L-Leu-based pentapeptides, both (R)- and (S)-α-trifluoromethylalanine induced the formation of right-handed 310-helical structures, as determined by FT-IR, NOESY NMR, CD spectroscopy, and X-ray crystallography [1]. This is in contrast to the conformational behavior observed with other α,α-disubstituted amino acids, where the stereochemistry typically dictates the helix handedness. The CF3 group's strong stereoelectronic influence overrides the intrinsic chiral bias of the α-carbon, providing a unique and predictable conformational constraint.

Peptide Conformation Structural Biology Drug Design

Validated Applications of (S)-α-Tfm-Ala


Proteolytically Stable & Lipophilic Peptide Therapeutics

Based on the evidence that α-Tfm-Ala significantly increases hydrophobicity and reduces pepsin cleavage rates [1], this compound is a validated building block for designing peptide drug candidates requiring enhanced oral bioavailability or extended circulation half-life. The compound's ability to resist proteolytic degradation while improving membrane permeability makes it ideal for lead optimization in peptide-based drug discovery programs.

Peptide Secondary Structure Control in Foldamer Design

The demonstrated ability of (S)-α-Tfm-Ala to induce a right-handed 310-helix [2] and to reverse the helical screw-sense in Aib foldamers [3] provides a powerful tool for de novo peptide design. Researchers can use this compound to reliably program specific three-dimensional architectures, which is crucial for creating peptide-based biomimetics, inhibitors of protein-protein interactions, and novel functional materials.

19F NMR Probe for Protease Activity & Conformation

The unique 19F NMR properties of the CF3 group, combined with the compound's defined conformational effects [3], make it an effective, non-perturbing probe. It can be incorporated into peptide substrates to monitor enzymatic digestion or conformational changes with high sensitivity, leveraging the distinct chemical shift of the fluorine atom in different chemical environments, as demonstrated in protease monitoring studies [1].

pH-Sensitive Bioconjugates & Targeted Delivery

The dramatic 4.3-unit decrease in the pKa of the α-amino group [4] allows for the design of bioconjugates whose properties change sharply within a specific pH range. This can be exploited to create drug delivery systems that release their payload in acidic tumor microenvironments or endosomal compartments, or to engineer peptides with pH-dependent binding affinity for targeted therapeutic interventions.

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